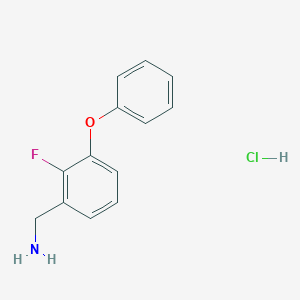
2-Fluoro-3-phenoxybenzylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluoro-3-phenoxyphenyl)methanamine hydrochloride is an organic compound with the molecular formula C13H13ClFNO. This compound is notable for its unique structure, which includes a fluorine atom and a phenoxy group attached to a phenyl ring. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
準備方法
The synthesis of 1-(2-fluoro-3-phenoxyphenyl)methanamine hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-nitrophenol and phenol.
Reaction Steps:
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
化学反応の分析
1-(2-Fluoro-3-phenoxyphenyl)methanamine hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to produce amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include hydrogen gas, palladium on carbon, potassium permanganate, and lithium aluminum hydride. Reaction conditions often involve controlled temperatures and inert atmospheres.
Major Products: The major products formed from these reactions include amines, alcohols, ketones, and carboxylic acids.
科学的研究の応用
1-(2-Fluoro-3-phenoxyphenyl)methanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
作用機序
The mechanism of action of 1-(2-fluoro-3-phenoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways.
Pathways Involved: The pathways affected by the compound include signal transduction pathways, metabolic pathways, and gene expression regulation. The exact mechanism depends on the specific biological context and the target molecule.
類似化合物との比較
1-(2-Fluoro-3-phenoxyphenyl)methanamine hydrochloride can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(2-phenoxyphenyl)methanamine hydrochloride and 1-(2-fluoro-4-phenoxyphenyl)methanamine hydrochloride share structural similarities.
Uniqueness: The presence of the fluorine atom at the 2-position and the phenoxy group at the 3-position makes 1-(2-fluoro-3-phenoxyphenyl)methanamine hydrochloride unique. This unique structure can result in different chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C13H13ClFNO |
|---|---|
分子量 |
253.70 g/mol |
IUPAC名 |
(2-fluoro-3-phenoxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C13H12FNO.ClH/c14-13-10(9-15)5-4-8-12(13)16-11-6-2-1-3-7-11;/h1-8H,9,15H2;1H |
InChIキー |
SNVRVHBALQJDEY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2F)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



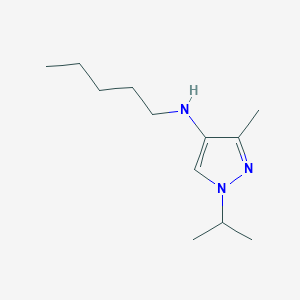
![[2-(diethylamino)ethyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11732838.png)
![ethyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11732844.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(furan-2-yl)methyl]amine](/img/structure/B11732847.png)
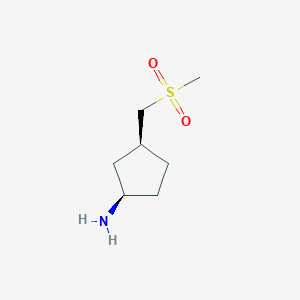
![N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11732854.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11732866.png)
![N-[(2-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11732872.png)
![(3S)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11732882.png)
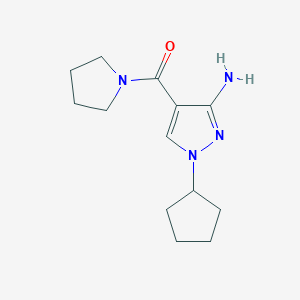
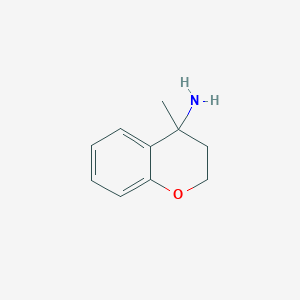
![4-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol](/img/structure/B11732911.png)
![(2S,4S)-2-[(benzyloxy)methyl]-1,3-dioxolane-4-carboxylic acid](/img/structure/B11732926.png)
